molecular formula C11H12O4 B3415754 2-Benzylsuccinic acid CAS No. 36092-42-9

2-Benzylsuccinic acid

Cat. No.: B3415754
CAS No.: 36092-42-9
M. Wt: 208.21 g/mol
InChI Key: GTOFKXZQQDSVFH-UHFFFAOYSA-N
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Description

2-Benzylsuccinic acid, also known as (S)-2-Benzylsuccinic acid, is an organic compound. It contains benzyl and carboxyl groups in its chemical structure . It is a common asymmetric synthesis intermediate . The carboxyl group in the structure can be converted to common active functional groups, such as hydroxyl groups under the reduction of boranes .


Synthesis Analysis

This compound can be synthesized by the reaction of benzyl bromide with succinic ester under alkaline conditions, producing S-2-Benzylsuccinic ester. This ester is then hydrolyzed, converting the ester group into a carboxyl group, to obtain the final product, S-2-Benzylsuccinic acid . Another method involves the optical resolution of the racemates with the chiral host 1-phenylethylamine .


Molecular Structure Analysis

The molecular formula of this compound is C11H12O4 . The asymmetric unit of the crystal structure contains one independent molecule. All bond lengths and angles of this molecule are in the expected ranges .


Chemical Reactions Analysis

This compound is a potent inhibitor of carboxypeptidase A (CPA) .


Physical and Chemical Properties Analysis

This compound is a colorless to white crystalline powder, soluble in water and organic solvents . It has a density of 1.290±0.06 g/cm3 (Predicted), a melting point of 164.0 to 168.0 °C, a boiling point of 331.4±22.0 °C (Predicted), and a flash point of 168.4°C .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

2-Benzylsuccinic acid has been identified as a key intermediate in various synthetic pathways. For instance, it has been employed in the efficient synthesis of hypoglycemic KAD-1229, demonstrating its significance in pharmaceutical synthesis (Liu, Yang, & Ji, 2004). Additionally, this compound is used in the synthesis of mitiglinide, a drug indicated for the treatment of type 2 diabetes, showcasing its versatility in drug development (Tian Jing-wen, 2012).

Biochemical and Enzymatic Studies

This compound plays a role in biochemical research, particularly in the study of enzyme mechanisms. For example, benzylsuccinate synthase catalyzes the addition of toluene to fumarate to form (R)-benzylsuccinic acid, a reaction of interest in enzymology and stereochemistry studies (Qiao & Marsh, 2005). This enzyme's mechanism has been probed using substrate and isotope exchange techniques, further elucidating the understanding of anaerobic toluene metabolism (Li & Marsh, 2006).

Environmental Monitoring

In environmental science, benzylsuccinic acid derivatives are utilized as indicators of anaerobic hydrocarbon degradation in contaminated groundwater. This application iscrucial for monitoring bioremediation processes and understanding the environmental impact of hydrocarbon contaminants. Studies have developed methods for the analysis of benzylsuccinic acids in groundwater, aiding in the assessment of in situ biodegradation of hydrocarbons like toluene and xylene (Beller, 2002); (Reusser & Field, 2002).

Educational and Analytical Chemistry Applications

In the educational sector, this compound has been used in bioassays to teach students about biotechnologies used in drug discovery. This includes experiments to determine the dissociation constant for inhibitor binding (Ki) of carboxypeptidase A inhibitors, enhancing students' understanding of pharmacological principles and assay development (Wentland, Raza, & Gao, 2004).

Environmental Chemistry

In environmental chemistry, this compound derivatives are recognized as markers for the anaerobic degradation of hydrocarbons in contaminated environments. This application is particularly relevant in the study of petroleum-contaminated aquifers, providing insights into the microbial degradation processes and the potential for natural attenuation of these pollutants (Gieg & Suflita, 2002).

Bioinformatics and Drug Design

In the field of bioinformatics and drug design, this compound derivatives have been studied for their potential anti-inflammatory and anti-influenza activities. Computational methods have been employed to analyze the molecular properties, bioactivity, and toxicity of these compounds, contributing to the development of new drugs with improved pharmacokinetic and safety profiles (Kuchana et al., 2020).

Properties

IUPAC Name

2-benzylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOFKXZQQDSVFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90859847
Record name 2-Benzylbutanedioic acid
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Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884-33-3, 36092-42-9
Record name Benzylsuccinic acid
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Record name Benzylsuccinic acid
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Record name 884-33-3
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Record name 2-Benzylbutanedioic acid
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Record name 2-benzylbutanedioic acid
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Record name DL-Benzylsuccinic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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